Product packaging for 4-fluoro-N-methyl-3-nitrobenzamide(Cat. No.:CAS No. 475216-25-2)

4-fluoro-N-methyl-3-nitrobenzamide

Cat. No.: B1343055
CAS No.: 475216-25-2
M. Wt: 198.15 g/mol
InChI Key: LTGYDUQSOZFFEM-UHFFFAOYSA-N
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Description

Significance of Aromatic Amides as Versatile Scaffolds in Chemical Synthesis

Aromatic amides are fundamental building blocks in the synthesis of complex organic molecules. numberanalytics.comnumberanalytics.com Their importance is underscored by their presence in numerous biologically active compounds, including pharmaceuticals and agrochemicals, as well as in advanced materials like high-performance polymers. numberanalytics.com The amide bond itself is a key feature, contributing to the structural rigidity and stability of the molecules in which it is found. The versatility of aromatic amides stems from their ability to undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of intricate molecular frameworks. numberanalytics.comnumberanalytics.com

Strategic Role of Halogenation and Nitro Substitution in Modulating Aromatic Reactivity and Synthetic Utility

The introduction of halogen atoms and nitro groups onto the aromatic ring of benzamides is a strategic approach to modulate their chemical properties and enhance their synthetic utility. msu.edu Halogenation, particularly fluorination, can significantly alter the electronic properties of the aromatic ring, influencing its reactivity in subsequent chemical reactions. libretexts.orgmdpi.com Fluorine's high electronegativity can create a dipole moment in the molecule and can affect the acidity of nearby protons. msu.edu

Nitro substitution is another powerful tool in synthetic chemistry. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. msu.edu This deactivating effect can be harnessed to control the regioselectivity of further functionalization. youtube.com Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast range of other functional group transformations. youtube.com

Overview of Academic Research Trajectories for Fluorinated and Nitrated Benzamide (B126) Derivatives

The academic interest in fluorinated and nitrated benzamide derivatives is driven by their potential applications in various fields of research. In medicinal chemistry, these compounds are explored as potential therapeutic agents. nih.govresearchgate.net The presence of fluorine can enhance metabolic stability and membrane permeability of drug candidates. mdpi.com The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore or a precursor to an essential amine group in biologically active molecules. nih.gov

In materials science, the unique electronic properties conferred by fluorine and nitro groups are exploited in the design of novel organic materials with specific optical or electronic properties. numberanalytics.com Research in this area often focuses on understanding the structure-property relationships to fine-tune the performance of these materials.

Defining the Specific Academic Research Scope for 4-Fluoro-N-methyl-3-nitrobenzamide

The specific academic research scope for this compound centers on its role as a key intermediate in the synthesis of more complex molecules. researchgate.net Its trifunctional nature, possessing a fluoro group, a nitro group, and an N-methylamide group, makes it a valuable building block for creating a diverse range of derivatives.

Research involving this compound often focuses on the selective transformation of its functional groups. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. researchgate.net The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various other substituents. The N-methylamide group can also be modified, although it is generally more stable.

The primary application of this compound in academic research appears to be as a precursor in the synthesis of pharmacologically active compounds and other functional organic molecules. researchgate.netsimsonpharma.com Its chemical properties are well-suited for the construction of molecular libraries for screening purposes and for the development of novel synthetic methodologies.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C8H7FN2O3 chemicalbook.com
Molecular Weight 198.15 g/mol chemicalbook.com
CAS Number 475216-25-2 chemicalbook.comsimsonpharma.com
Synonyms Benzamide, 4-fluoro-N-methyl-3-nitro- simsonpharma.com

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. One common route starts with 4-fluoro-3-nitroaniline (B182485). This starting material undergoes a methylation reaction to introduce the methyl group onto the amine, followed by reactions to form the benzamide. For example, a patent describes a process where 4-fluoro-3-nitroaniline is methylated using formaldehyde (B43269) in the presence of sulfuric acid. google.com Another approach involves the chlorination and subsequent amination of 2-fluoro-4-nitrobenzoic acid to produce N-methyl-2-fluoro-4-nitrobenzamide. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2O3 B1343055 4-fluoro-N-methyl-3-nitrobenzamide CAS No. 475216-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYDUQSOZFFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry and Transformational Reactivity of 4 Fluoro N Methyl 3 Nitrobenzamide

Reactivity Profile of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a range of transformations, most notably reduction.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a route to anilines which are valuable intermediates for pharmaceuticals and other fine chemicals. Catalytic hydrogenation is a widely employed method for this conversion due to its efficiency and clean reaction profile. For nitroarenes such as 4-fluoro-N-methyl-3-nitrobenzamide, this reduction can be effectively achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.

While specific studies on this compound are not extensively documented in publicly available literature, the reaction conditions can be inferred from closely related structures. For instance, the hydrogenation of the isomeric 2-fluoro-N-methyl-4-nitrobenzamide to 4-amino-2-fluoro-N-methyl-benzamide is accomplished in high yield using a Pd/C catalyst. rsc.org This suggests that similar conditions would be effective for the reduction of this compound. The reaction typically proceeds in a protic solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

Table 1: Representative Conditions for Catalytic Hydrogenation of a Related Nitrobenzamide

ReactantCatalystHydrogen SourceSolventProductYield
2-Fluoro-N-methyl-4-nitrobenzamidePd/CH₂ gasNot specified4-Amino-2-fluoro-N-methyl-benzamide98% rsc.org

The resulting 3-amino-4-fluoro-N-methylbenzamide is a versatile intermediate for further synthetic elaborations, such as diazotization-substitution reactions or amide couplings.

The catalytic hydrogenation of a nitroarene on a metal surface like palladium is a complex multi-step process. The generally accepted mechanism involves the sequential reduction of the nitro group. The process is thought to initiate with the adsorption of the nitro compound onto the catalyst surface. The nitro group is then progressively reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed.

The transformation can be summarized as follows:

Ar-NO₂ → Ar-NO (Nitroso intermediate) → Ar-NHOH (Hydroxylamine intermediate) → Ar-NH₂

Reactivity of the Aromatic Fluorine Atom

The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic attack due to the electronic influence of the other ring substituents.

The fluorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr). This class of reaction is characteristic of aromatic rings bearing a good leaving group (like fluorine) and being substituted with strong electron-withdrawing groups. tardigrade.in In this compound, the powerful electron-withdrawing nitro group at the C-3 position significantly lowers the electron density of the aromatic ring, making it electrophilic and thus prone to attack by nucleophiles.

A variety of nucleophiles can displace the fluoride (B91410) ion, including amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine would yield the corresponding N-substituted 3-nitro-4-aminobenzamide derivative. These reactions are typically carried out in a polar aprotic solvent, and heating may be required to facilitate the reaction.

The regioselectivity of SNAr reactions is dictated by the positions of the electron-withdrawing groups relative to the leaving group. For substitution to occur, the electron-withdrawing group must be able to stabilize the negative charge that develops in the intermediate Meisenheimer complex, which is most effective when the group is positioned ortho or para to the leaving group.

In the case of this compound, the fluorine atom is at C-4. The substituents influencing its reactivity are the N-methyl amide group at C-1 and the nitro group at C-3.

Nitro Group (at C-3): This is a very strong electron-withdrawing group through both inductive and resonance effects. It is positioned ortho to the fluorine atom. This ortho relationship is highly activating for SNAr, as the nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance.

Therefore, the primary activating group for the SNAr reaction at the C-4 position is the ortho-nitro group. The presence of this powerful activating group makes the fluorine atom a prime site for nucleophilic displacement.

Table 2: Influence of Substituents on SNAr Reactivity at C-4

SubstituentPosition Relative to FluorineElectronic EffectInfluence on SNAr
Nitro (NO₂)Ortho (C-3)Strong electron-withdrawing (Inductive and Resonance)Strongly Activating
N-Methyl Amide (CONHCH₃)Para (C-1)Electron-withdrawing (Inductive), weak resonance donationModerately Activating/Weakly Deactivating

Transformations Involving the N-Methyl Amide Moiety

The N-methyl amide group also possesses its own characteristic reactivity, allowing for further functionalization of the molecule.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. rsc.orgpearson.com Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. In either case, the products of the hydrolysis are 4-fluoro-3-nitrobenzoic acid and methylamine (B109427). These reactions typically require heating to proceed at a reasonable rate.

Furthermore, the amide functionality can be reduced to an amine. Unlike the reduction of the nitro group, which can be achieved with catalytic hydrogenation, the reduction of an amide requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). pearson.commasterorganicchemistry.com Treatment of this compound with LiAlH₄ would be expected to reduce both the amide and the nitro group, yielding 4-fluoro-3-aminobenzyl(methyl)amine. Selective reduction of the amide in the presence of a nitro group is challenging and would require careful selection of reagents and reaction conditions.

Hydrolytic Stability and Pathways of Amide Cleavage

The hydrolysis of an amide bond is a fundamental reaction that can be catalyzed by either acid or base. chemguide.co.uklibretexts.orgallen.in The stability of the amide bond in this compound is significantly influenced by the electronic effects of the fluoro and nitro substituents on the aromatic ring.

Under acidic conditions , the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. nih.gov The presence of the electron-withdrawing nitro group, and to a lesser extent the fluoro group, is expected to destabilize the protonated intermediate, thereby slowing down the rate of hydrolysis compared to unsubstituted N-methylbenzamide.

Under basic conditions , the reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. epa.gov Electron-withdrawing groups, such as the nitro and fluoro substituents in the 3- and 4-positions respectively, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. cdnsciencepub.com This is expected to accelerate the rate of basic hydrolysis. The Hammett equation, which relates reaction rates to the electronic properties of substituents, predicts a positive reaction constant (ρ) for the base-catalyzed hydrolysis of substituted benzamides, indicating that electron-withdrawing groups enhance the reaction rate. viu.caviu.ca

The general pathways for amide cleavage are depicted below:

Acid-Catalyzed Hydrolysis: R-C(=O)NR'R'' + H₃O⁺ ⇌ R-C(=O⁺H)NR'R'' + H₂O R-C(=O⁺H)NR'R'' + H₂O ⇌ R-C(OH)(O⁺H₂)NR'R'' R-C(OH)(O⁺H₂)NR'R'' ⇌ R-C(OH)₂ + H₂N⁺R'R'' R-C(OH)₂ ⇌ R-COOH + H⁺

Base-Catalyzed Hydrolysis: R-C(=O)NR'R'' + OH⁻ ⇌ R-C(O⁻)(OH)NR'R'' R-C(O⁻)(OH)NR'R'' ⇌ R-COOH + ⁻NR'R'' R-COOH + ⁻NR'R'' ⇌ R-COO⁻ + HNR'R''

Condition Catalyst Expected Relative Rate Reasoning
AcidicH₃O⁺Slower than N-methylbenzamideElectron-withdrawing groups destabilize the protonated intermediate.
BasicOH⁻Faster than N-methylbenzamideElectron-withdrawing groups increase the electrophilicity of the carbonyl carbon.

Note: The data in this table is illustrative and based on general principles of organic chemistry. Specific experimental data for this compound is not available in the cited literature.

N-Functionalization Reactions (e.g., Alkylation, Acylation)

N-functionalization reactions of secondary amides like this compound involve the substitution of the hydrogen atom on the nitrogen.

N-Alkylation of secondary amides typically requires a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to react with an alkylating agent (e.g., an alkyl halide). allen.in The acidity of the N-H bond in this compound is expected to be higher than that of a simple N-alkylbenzamide due to the electron-withdrawing nature of the aromatic substituents. This should facilitate deprotonation. However, the resulting amidate anion's nucleophilicity might be reduced due to electron delocalization into the aromatic ring.

N-Acylation of amides is a challenging transformation because the lone pair on the amide nitrogen is delocalized into the carbonyl group, rendering it less nucleophilic. nih.gov The reaction with an acylating agent (e.g., an acid chloride or anhydride) often requires activation of either the amide or the acylating agent. scribd.com For this compound, the electron-withdrawing substituents would further decrease the nucleophilicity of the nitrogen atom, making direct N-acylation difficult.

Reaction Reagents Expected Outcome Rationale
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Moderate to good yield of N-alkylated productIncreased N-H acidity facilitates deprotonation, but nucleophilicity of the amidate is a factor.
N-AcylationAcyl Chloride (R'-COCl) / Strong Base or CatalystLow yield without specific activationLow nucleophilicity of the amide nitrogen, further reduced by electron-withdrawing groups.

Note: The data in this table is illustrative and based on general principles of organic chemistry. Specific experimental data for this compound is not available in the cited literature.

Kinetic and Thermodynamic Analyses of Key Reactions

A quantitative understanding of the reactivity of this compound requires kinetic and thermodynamic analyses of its reactions. While specific experimental data for this compound is scarce, we can infer its likely behavior from studies of related compounds.

The kinetics of a reaction are described by its rate law and rate constant (k). For the hydrolysis of substituted benzamides, Hammett plots of log(k/k₀) versus the substituent constant (σ) are often linear, providing the reaction constant (ρ). viu.caviu.ca For the base-catalyzed hydrolysis of benzamides, ρ is positive, indicating that electron-withdrawing substituents like fluoro and nitro groups accelerate the reaction. viu.ca

The thermodynamics of a reaction are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constant using the Eyring equation. For amide hydrolysis, the entropy of activation is typically negative, consistent with an ordered transition state where multiple molecules come together. nih.gov

Parameter Hydrolysis N-Alkylation N-Acylation
Rate Constant (k) Expected to be higher in base and lower in acid compared to N-methylbenzamide.Dependent on base strength and alkylating agent.Expected to be low without a catalyst.
Enthalpy of Activation (ΔH‡) Expected to be lower for base-catalyzed hydrolysis due to electronic effects.Moderate, depending on the specific reagents.High without activation, reflecting the stability of the amide.
Entropy of Activation (ΔS‡) Negative, indicative of an associative mechanism.Negative, as two species combine in the rate-determining step.Negative, for a bimolecular reaction.
Gibbs Free Energy of Activation (ΔG‡) Lower for base-catalyzed hydrolysis, reflecting a faster reaction.Moderate, determining the feasibility under given conditions.High, indicating a slow or non-spontaneous reaction without catalysis.

Note: The data in this table is illustrative and based on general principles and data from analogous systems. Specific experimental values for this compound are not available in the cited literature.

Derivatization Strategies and Design of Chemical Libraries

Systematic Modifications at the Aromatic Ring Positions

The aromatic ring of 4-fluoro-N-methyl-3-nitrobenzamide is primed for modification, particularly at the position of the fluorine atom. The electron-withdrawing nature of the adjacent nitro group activates the fluorine for nucleophilic aromatic substitution (SNAr). nih.govossila.com This reaction allows for the introduction of a wide array of substituents at the 4-position, leading to the generation of diverse analogs.

A study on novel 4-substituted-3-nitrobenzamide derivatives demonstrated the feasibility of replacing a leaving group at the 4-position with various nucleophiles to generate a library of compounds with potential anti-tumor activity. nih.gov While this study used a different leaving group, the principle is directly applicable to the fluoro-substituted title compound. The following table illustrates the types of modifications that can be achieved through this strategy, showcasing the versatility of the 3-nitrobenzamide (B147352) scaffold.

Table 1: Examples of 4-Position Modifications on a 3-Nitrobenzamide Scaffold This table is illustrative of the types of derivatives that can be generated based on the reactivity of the 4-position, as demonstrated in studies on related compounds.

EntryReactantResulting 4-Substituent
1Aniline (B41778)-NH-Ph
2PiperidineN-piperidinyl
3MorpholineN-morpholinyl
4ThiomorpholineN-thiomorpholinyl
54-MethylpiperazineN-(4-methylpiperazinyl)

Data derived from studies on analogous 4-substituted-3-nitrobenzamides. nih.gov

Further modifications can be envisioned at other positions of the aromatic ring (C2, C5, and C6) through various organic reactions, although these are generally less facile than the SNAr at the C4 position. Accessing these positions often requires multi-step synthetic sequences, potentially involving protection-deprotection strategies and directed metallation reactions.

Diversification via Functional Group Interconversions of the Nitro and Fluoro Moieties

The nitro and fluoro groups are not merely activators for ring substitution; they are also handles for a variety of functional group interconversions, further expanding the diversity of accessible derivatives.

The nitro group is readily reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride or iron in acidic media. nih.gov This transformation is critical as the resulting aniline derivative opens up a plethora of subsequent reactions. The newly formed amino group can be acylated, alkylated, or used in the construction of heterocyclic rings. nih.gov The change from a strongly electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties of the molecule, which can have a profound impact on its biological activity. nih.gov

The fluorine atom, while an excellent leaving group in SNAr reactions, can also be retained in the final molecule to impart desirable properties such as increased metabolic stability and enhanced binding affinity. In some cases, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to replace the fluorine with other functional groups, although this is less common than SNAr for such an activated substrate. catalysis.ruyoutube.com

Development of Libraries Based on the N-Methyl Amide Scaffolding

The N-methyl amide group is a key feature of the scaffold, providing a vector for diversification and influencing the conformational properties of the molecule. While the N-methyl group itself can be varied, it is the amide bond that offers significant opportunities for library development. nih.gov

Libraries can be constructed by varying the substituent on the amide nitrogen. Starting from 4-fluoro-3-nitrobenzoic acid, a wide range of primary and secondary amines can be used in the amide bond formation step to create a library of N-substituted benzamides. ossila.comchemicalbook.com This approach allows for the exploration of the binding pocket of a biological target in the region corresponding to the N-amide substituent.

Modern drug discovery often relies on the generation of large, diverse compound libraries for high-throughput screening. nih.gov The this compound scaffold is well-suited for parallel synthesis, where multiple derivatives can be synthesized simultaneously in an array format. researchgate.net For example, a library could be generated by reacting the core scaffold with a diverse set of amines, followed by a second diversification step involving the substitution of the fluorine atom.

Advanced Spectroscopic Characterization and Structural Elucidation Research

Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)

While specific experimental FT-IR and FT-Raman spectra for 4-fluoro-N-methyl-3-nitrobenzamide are not widely available in peer-reviewed literature, the characteristic vibrational frequencies can be predicted based on the analysis of structurally similar compounds, such as other substituted nitrobenzamides.

A detailed examination of the vibrational spectra would reveal key functional group frequencies. The amide C=O stretching vibration is typically a strong band in the region of 1630-1680 cm⁻¹. The presence of the nitro (NO₂) group would be confirmed by two distinct, strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The carbon-fluorine (C-F) stretching vibration for an aromatic fluoride (B91410) is expected to appear as a strong band in the 1100-1250 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amide C=O Stretch 1630-1680
Nitro Asymmetric Stretch 1500-1570
Nitro Symmetric Stretch 1300-1370
Aromatic Fluoride C-F Stretch 1100-1250
N-H (Amide) N-H Stretch 3200-3400
Aromatic C-H C-H Stretch 3000-3100

Subtle shifts in the vibrational frequencies, particularly those of the amide group, can provide insights into the molecule's conformational isomers (rotamers) that may exist due to restricted rotation around the C-N amide bond. Variations in the position and shape of the N-H and C=O bands under different conditions (e.g., in different solvents) could indicate the presence of different conformers and intermolecular hydrogen bonding. However, without experimental data, a definitive conformational analysis is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although a complete, published experimental NMR analysis for this compound is not readily accessible, chemical shift values can be estimated based on established principles and data from analogous structures.

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The specific splitting patterns (e.g., doublets, triplets of doublets) would be dictated by the coupling between adjacent protons and the fluorine atom. The N-methyl protons would likely appear as a doublet (due to coupling with the N-H proton) or a singlet in the range of 2.8-3.1 ppm. The amide N-H proton would be expected as a broad signal, the chemical shift of which is highly dependent on solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the amide group would be the most downfield signal, typically in the 165-170 ppm range. The aromatic carbons would resonate between 110 and 150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The N-methyl carbon would be found in the upfield region, around 26-30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic H 7.0 - 8.5 -
N-CH₃ 2.8 - 3.1 26 - 30
N-H Variable -
C=O - 165 - 170
Aromatic C - 110 - 150

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would provide unambiguous confirmation of the substitution pattern on the benzene (B151609) ring and the connectivity of the N-methylbenzamide moiety.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies

HRMS is a critical technique for confirming the elemental composition of a molecule. For this compound (C₈H₇FN₂O₃), the exact mass can be calculated and compared to the experimentally measured mass to validate the molecular formula with high precision.

Predicted mass spectrometry data suggests a monoisotopic mass of 198.04407 Da. uni.lu

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Common fragmentation pathways for such a molecule could include the loss of the nitro group (NO₂), the methyl group (CH₃), and cleavage of the amide bond, leading to the formation of characteristic fragment ions. These fragmentation patterns provide further structural confirmation.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ 199.05135
[M+Na]⁺ 221.03329

Solid-State Structural Analysis: X-ray Crystallography

Following a comprehensive search of scientific literature and crystallographic databases, no published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Consequently, experimentally determined data regarding its crystal packing, intermolecular interactions, and potential polymorphic forms are not available in the public domain.

Elucidation of Crystal Packing Arrangements and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

There are no available research articles or crystallographic database entries that report on the crystal packing arrangements or intermolecular interactions of this compound. Detailed analyses, such as hydrogen bonding patterns and Hirshfeld surface analysis, which are derived from X-ray crystallography data, have not been published for this specific compound.

Investigation of Polymorphism and Crystallization Phenomena

No studies dedicated to the investigation of polymorphism or the crystallization phenomena of this compound have been found in the scientific literature. Therefore, information regarding the existence of different crystalline forms (polymorphs) and their specific crystallization conditions is not currently available.

Computational Chemistry and Theoretical Modeling of 4 Fluoro N Methyl 3 Nitrobenzamide

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For 4-fluoro-N-methyl-3-nitrobenzamide, DFT calculations would be instrumental in understanding its fundamental characteristics.

Geometry Optimization and Conformational Energy Landscape Analysis

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses rotatable bonds (primarily the C-N amide bond and the N-C methyl bond), a conformational energy landscape analysis would be necessary. This would involve systematically rotating these bonds to identify all possible low-energy conformers and the energy barriers between them.

Table 1: Hypothetical Conformational Energy Data for this compound

Conformer Dihedral Angle (°C-C-N-C) Relative Energy (kcal/mol)
1 (Global Minimum) 180 (trans) 0.00
2 (Local Minimum) 0 (cis) 2.50
Transition State 90 5.80

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. A comparison of the calculated vibrational spectrum with experimentally obtained infrared (IR) and Raman spectra serves as a critical validation of the computational method and the accuracy of the optimized geometry. Specific vibrational modes, such as the C=O stretch of the amide, the N-H bend, the C-F stretch, and the symmetric and asymmetric stretches of the nitro group, would be of particular interest.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Data for this compound

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -2.1
HOMO-LUMO Gap 5.4

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom, while positive potential would be expected around the amide hydrogen.

Quantum Chemical Studies of Reaction Pathways and Transition States

Beyond static properties, quantum chemical calculations can be employed to model reaction pathways and identify transition state structures. This would be particularly useful for understanding the synthesis of this compound or its potential reactions. By calculating the energies of reactants, products, and transition states, one can determine reaction barriers and gain a deeper understanding of the reaction mechanism at a molecular level.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Conformational Flexibility

While DFT calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of a molecule in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time, taking into account intermolecular forces. For this compound, an MD simulation could reveal how the presence of a solvent affects its conformational preferences and flexibility. It could also provide information about the solvation structure and the formation of intermolecular hydrogen bonds.

Due to a lack of specific research data on the computational chemistry and theoretical modeling of this compound, a detailed article on its in silico predicted spectroscopic parameters and their correlation with experimental observations cannot be provided at this time.

Scientific literature search has revealed no dedicated studies presenting the necessary data, such as predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) and Raman vibrational frequencies, or UV-Vis absorption wavelengths for this specific compound. While research exists for structurally related molecules, including other substituted nitrobenzamides and fluorinated aromatic compounds, extrapolating this data would not meet the required standard of scientific accuracy for an article focused solely on this compound.

To generate the requested article, studies involving Density Functional Theory (DFT) or other computational methods to calculate the spectroscopic properties of this compound, along with corresponding experimental data for comparison, would be required. At present, such comprehensive studies for this particular compound are not available in the public domain.

Applications in Broader Chemical Sciences and Methodological Development

Role as a Key Intermediate in the Synthesis of Complex Molecular Scaffolds and Chemical Probes

4-fluoro-N-methyl-3-nitrobenzamide is a valuable intermediate in the construction of more complex molecular architectures. Its precursor, 4-fluoro-3-nitrobenzoic acid, is used as a starting reagent in the preparation of novel benzimidazoles that exhibit antimycobacterial activity. sigmaaldrich.com The reactivity of the fluorine atom allows for nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, enabling further derivatization. This dual reactivity is crucial for building heterocyclic systems.

Analogous fluorinated aromatic compounds are instrumental in creating a variety of molecular frameworks. For instance, 4-fluoro-N-methoxy-N-methylbenzamide is used in the synthesis of pyridyl heterocycles and photochromic compounds. apolloscientific.co.uk Similarly, 4-fluoro-3-methylbenzoic acid acts as a building block for active pharmaceutical ingredients (APIs), including potent anticoccidial agents based on an imidazopyridine structure. ossila.com The strategic inclusion of fluorine and a nitro group, as seen in related structures, is known to enhance the biological activity of molecules, such as potent neurokinin-2 antagonists. mdpi.com These examples underscore the role of the 4-fluoro-3-nitro- N-methylbenzamide scaffold as a foundational element for molecules with significant biological or material properties.

Contribution to the Development of Novel Organic Reactions and Synthetic Methodologies

The compound contributes to the advancement of synthetic organic chemistry by serving as a model substrate for developing and optimizing reactions. The presence of a strong electron-withdrawing nitro group ortho to a fluorine atom makes the aromatic ring highly activated towards nucleophilic aromatic substitution (SNAr). This allows chemists to study the kinetics, scope, and mechanisms of SNAr reactions with various nucleophiles.

Furthermore, its derivatives are employed in modern synthetic strategies. The parent compound, 4-fluoro-3-nitrobenzoic acid, has been utilized in the solid-phase synthesis of trisubstituted bldpharm.comsigmaaldrich.comepa.govtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones. sigmaaldrich.com Such applications demonstrate how this structural motif is integrated into advanced methodologies for creating libraries of complex molecules efficiently.

Utilization as a Reference Standard in Advanced Analytical Techniques

In analytical chemistry, pure chemical substances are essential for method validation and quality control. This compound, available commercially at specified purity levels, can function as a reference standard in various analytical techniques. sigmaaldrich.com In chromatographic assays like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), it can be used to calibrate instruments and quantify its presence as an intermediate in a multi-step synthesis.

Additionally, detailed data such as predicted collision cross-sections for different adducts in mass spectrometry are available, which is critical for developing and validating advanced analytical methods for its detection and characterization. uni.lu

Research in Environmental Chemistry: Development of Analytical Methods for Detection of Analogous Pollutants

Nitroaromatic compounds as a class are recognized as potential environmental contaminants, often originating from industrial processes related to explosives, dyes, and pharmaceuticals. epa.gov Research involving this compound can aid in the development of sensitive and specific analytical methods for detecting and monitoring structurally analogous pollutants in soil, water, and air. By using this compound as a representative analyte, scientists can optimize extraction procedures and instrumental parameters for techniques like GC-MS or LC-MS to trace a broader range of nitroaromatic contaminants in environmental samples. epa.gov

Application in Biochemical Research for Studying Enzyme Interactions and Metabolic Pathways

The scaffold of this compound is relevant in the design of chemical tools for biochemical research. Its direct precursor, 4-fluoro-3-nitrobenzoic acid, was used to synthesize a series of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurochemistry. sigmaaldrich.com By creating derivatives of this core structure, researchers can systematically probe the active sites of enzymes and study structure-activity relationships (SAR). This allows for a deeper understanding of enzyme-ligand interactions and can guide the design of more potent and selective inhibitors for therapeutic or research purposes.

Contribution to Materials Science: Precursor for Specialty Polymers and Coatings Research

In materials science, this compound holds potential as a precursor for specialty polymers. The nitro group can be chemically reduced to an amine (NH2) group. The resulting amino-fluoro-N-methylbenzamide could then serve as a monomer in polymerization reactions. For example, it could be incorporated into polyamides or polyimides. The presence of the fluorine atom is particularly desirable in advanced materials, as it can impart properties such as increased thermal stability, chemical resistance, and a low dielectric constant. A related compound is used to synthesize photochromic compounds, which are materials that change color upon exposure to light, highlighting the utility of this chemical family in the creation of "smart" materials. apolloscientific.co.uk

Summary of Applications

Below is an interactive table summarizing the applications of this compound and its close analogs in various scientific fields.

FieldSpecific ApplicationKey Structural Features Utilized
Organic Synthesis Intermediate for complex heterocycles (e.g., benzimidazoles, pyridyls). sigmaaldrich.comapolloscientific.co.ukReducible nitro group, displaceable fluorine atom.
Methodology Substrate for studying SNAr reactions; use in solid-phase synthesis. sigmaaldrich.comActivated aromatic ring (nitro and fluoro groups).
Analytical Chemistry Reference standard for chromatographic assays (HPLC, GC-MS). sigmaaldrich.comuni.luDefined purity and molecular structure.
Environmental Science Tool for developing methods to detect analogous nitroaromatic pollutants. epa.govRepresentative structure of a class of contaminants.
Biochemistry Scaffold for designing enzyme inhibitors (e.g., AChE/BChE). sigmaaldrich.comModifiable core for structure-activity relationship studies.
Materials Science Potential precursor for specialty polymers and photochromic materials. apolloscientific.co.ukFluorine atom for enhanced properties; convertible nitro group for polymerization.

Patent Landscape and Intellectual Property Analysis in 4 Fluoro N Methyl 3 Nitrobenzamide Research

Examination of Patented Synthetic Routes and Process Innovations

While specific patents detailing the direct synthesis of 4-fluoro-N-methyl-3-nitrobenzamide are not extensively publicized, the patent literature for its key precursor, 4-fluoro-3-nitrobenzoic acid, provides significant insight into the manufacturing process. The synthesis of this compound typically proceeds in two main stages: the nitration of a fluorinated benzoic acid derivative, followed by amidation.

A common patented route for the synthesis of 4-fluoro-3-nitrobenzoic acid involves the nitration of 4-fluorobenzoic acid. One documented method utilizes a mixture of potassium nitrate (B79036) and concentrated sulfuric acid. In this process, 4-fluorobenzoic acid is treated with potassium nitrate in sulfuric acid at a controlled temperature to yield 4-fluoro-3-nitrobenzoic acid with a high yield of around 90%. chemicalbook.com

The subsequent step, the conversion of 4-fluoro-3-nitrobenzoic acid to this compound, is typically achieved through an amidation reaction. This involves activating the carboxylic acid group, often by converting it to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine (B109427) to form the final N-methylbenzamide product. While this amidation step is a well-established chemical transformation, process innovations in the patent literature for similar molecules focus on improving yield, purity, and environmental safety, such as using cleaner solvents and milder reaction conditions.

Innovations in the broader field of nitration of aromatic compounds are also relevant. For instance, patents describe processes for nitrating aromatic compounds without the need for solid catalysts or organic solvents, instead using a reactive intermediate formed from nitric acid and an anhydride compound. google.com Such advancements aim to create more cost-effective and facile manufacturing processes.

Table 1: Patented Synthetic Approach for a Key Precursor of this compound

StepReactantReagentsProductKey FeaturesPatent Reference
1. Nitration4-Fluorobenzoic AcidPotassium Nitrate, Sulfuric Acid4-Fluoro-3-nitrobenzoic AcidHigh yield (90%)US2008/249101 chemicalbook.com
2. Amidation4-Fluoro-3-nitrobenzoic Acid1. Thionyl Chloride2. MethylamineThis compoundStandard, efficient conversionGeneral Chemical Knowledge

Analysis of Patents Claiming the Compound as an Intermediate in the Synthesis of Other Chemical Entities

The primary value of this compound in the intellectual property domain lies in its role as a crucial building block for the synthesis of high-value chemical entities, particularly pharmaceuticals. A notable example is found in a patent for dihydroquinolinone derivatives that act as modulators of the E3 ubiquitin ligase complex, which are under investigation for the treatment of various cancers. google.com

In this patent, this compound is explicitly used as a starting material. It undergoes a nucleophilic aromatic substitution reaction with 6-amino-3,4-dihydroquinolin-2(1H)-one. The fluorine atom on the benzamide (B126) ring is displaced by the amino group of the dihydroquinolinone, forming a new carbon-nitrogen bond and linking the two molecular fragments. This reaction is a key step in the construction of the larger, biologically active molecule.

The patentability of the final complex molecules is often dependent on the novelty of their structure and their unexpected therapeutic properties. The use of a specific, functionalized intermediate like this compound allows for the efficient and targeted synthesis of these novel compounds.

Table 2: Use of this compound as an Intermediate in a Patent

Patent NumberTitle of PatentApplication of Final ProductRole of this compound
WO2019043208A1DihydroquinolinonesCancer TreatmentReactant in a nucleophilic aromatic substitution reaction to synthesize a key intermediate. google.com

Review of Intellectual Property Trends in Fluorinated and Nitrated Aromatic Amide Chemistry

The broader field of fluorinated and nitrated aromatic amides is a dynamic area of chemical research and development, with intellectual property trends reflecting a growing demand for these compounds in various high-tech industries.

Key trends in the patent landscape include:

Pharmaceutical Applications: A significant portion of patents in this area are focused on the synthesis of novel drug candidates. The incorporation of fluorine atoms and nitro groups into aromatic amides can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-position of the fluorine and nitro groups in compounds like 4-fluoro-3-nitrobenzoic acid makes them ideal precursors for benzimidazole derivatives, which are active ingredients in a range of pharmaceuticals. ossila.com

Materials Science: Fluorinated aromatic polyamides are being developed for applications requiring high thermal stability, improved transparency, and low yellowness index. mdpi.com Patents in this domain often claim novel polymer compositions and methods for their synthesis, highlighting the importance of fluorinated monomers in creating advanced materials.

Process Chemistry Innovations: There is a strong trend towards the development of more efficient, safer, and environmentally friendly synthetic methods. This includes the use of novel catalysts, milder reaction conditions, and continuous flow processes for nitration and fluorination reactions. researchgate.net Patents often focus on improving the regioselectivity of these reactions to obtain the desired isomers with high purity, which is crucial for pharmaceutical applications.

Focus on Versatile Building Blocks: The patenting of versatile building blocks like 4-fluoro-3-nitrobenzoic acid and its derivatives is a strategic approach. ossila.com These compounds can be used to create a wide range of downstream products, making them valuable assets for chemical companies.

Emerging Research Avenues and Future Perspectives for 4 Fluoro N Methyl 3 Nitrobenzamide

Exploration of Unconventional Catalytic Approaches for Synthesis and Selective Functionalization

The synthesis of 4-fluoro-N-methyl-3-nitrobenzamide and its analogues is traditionally approached through well-established, multi-step procedures often involving nitration followed by amidation. However, future research is poised to pivot towards more efficient and sustainable methods through unconventional catalysis.

Future Research Directions:

C-H Activation: Direct C-H functionalization represents a paradigm shift in synthesis. Future studies could target the selective activation of C-H bonds on the aromatic ring, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. This could lead to novel analogues that are currently difficult to access.

Photocatalysis: Visible-light photocatalysis offers a green alternative to traditional methods, operating under mild conditions. This approach could be explored for both the synthesis of the benzamide (B126) core and its subsequent functionalization, potentially enabling unique transformations that are not feasible with thermal methods.

Biocatalysis: The use of enzymes for amide bond formation or selective reduction of the nitro group could offer unparalleled selectivity and environmental compatibility. Engineering specific enzymes to accept this compound or its precursors as substrates is a promising, albeit challenging, research frontier.

Development of Asymmetric Synthetic Methodologies Involving Chiral Derivatives

The development of chiral compounds is a cornerstone of modern medicinal chemistry and materials science. rsc.org While this compound itself is achiral, its derivatives possess significant potential for applications in asymmetric synthesis.

Recent breakthroughs in creating axially chiral compounds, where rotation around a chemical bond is restricted, open up new possibilities. nih.govrsc.org Specifically, the atroposelective N-acylation of benzamides has been shown to produce N-N axially chiral compounds with high yields and enantioselectivities. nih.gov This methodology could be adapted to derivatives of this compound.

Potential Methodologies:

Organocatalytic Atroposelective Acylation: Using chiral catalysts, it may be possible to synthesize atropisomeric derivatives of this compound, creating novel N-N axially chiral scaffolds. nih.govrsc.org

Transition-Metal Catalyzed Asymmetric Coupling: Asymmetric cross-coupling reactions could be employed to introduce chiral substituents onto the benzamide ring, leading to a diverse library of enantiomerically enriched compounds.

Kinetic Resolution: The existing functional groups on the molecule could be used as handles for the kinetic resolution of racemic mixtures of its derivatives, providing access to enantiopure products.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to automated and continuous flow synthesis is revolutionizing the chemical industry. These technologies offer improved safety, consistency, and the ability to rapidly generate compound libraries. The synthesis of this compound is well-suited for this transition. A patent for a related compound, methyl 4-fluoro-3-nitrobenzoate, notes that the data representation schema supports emerging technologies like automated high-throughput experiments and flow chemistry.

Implementation Strategies:

Modular Flow Reactors: Each step of the synthesis (e.g., nitration, chlorination, amidation) can be designed as a separate module in a continuous flow system. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity.

High-Throughput Experimentation: Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates to optimize the synthesis of novel analogues. This accelerates the discovery of new structure-activity relationships.

In-line Analysis: Integrating analytical techniques like NMR or mass spectrometry directly into the flow path allows for real-time monitoring and optimization of the reaction, ensuring quality and efficiency.

Advanced Computational Studies for Rational Design of Novel Analogues and Property Prediction

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. For this compound, computational studies can provide deep insights into its behavior and guide the development of new analogues with tailored properties.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to predict electronic properties, spectral data (NMR, IR), and reaction mechanisms. This is crucial for understanding stereoselectivity in asymmetric synthesis and for designing analogues with specific electronic characteristics for materials applications. nih.govrsc.org

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational models can predict how analogues of this compound might bind to biological targets like enzymes or receptors. This is a key step in structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with observed activity, researchers can predict the properties of unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Potential in New Materials Applications Beyond Current Research

The inherent electronic properties of this compound, stemming from its electron-withdrawing fluoro and nitro groups, make it an intriguing building block for advanced materials. While often seen as a synthetic intermediate, its core structure has potential in several areas.

Prospective Applications:

Organic Electronics: The polarized aromatic system is a feature of many organic semiconductors. Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Photochromic Materials: Related fluorinated benzamides have been used in the synthesis of photochromic compounds, which change color upon exposure to light. apolloscientific.co.uk This avenue could be explored by functionalizing the this compound core to create novel molecular switches.

High-Energy Materials: The nitro group is a well-known energetic functional group. While this specific compound is not a primary explosive, its derivatives could be explored as components in the formulation of less sensitive high-energy materials or as precursors for energetic polymers.

Polymer Science: The benzamide structure can be incorporated into polymer backbones, such as polyamides. The fluorine and nitro groups would impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and specific optical properties.

Synergistic Approaches at the Interface of Synthetic Chemistry and Advanced Analytical Techniques

The future of chemical research lies in the tight integration of synthesis and analysis. For this compound, this synergy is key to unlocking its full potential. The rapid synthesis of new analogues, enabled by automated or flow chemistry, must be paired with advanced analytical methods for rapid and unambiguous characterization.

Integrated Workflow:

Design: Computational tools are used to design novel analogues with target properties.

Synthesis: Automated or flow platforms are employed to synthesize a library of the designed compounds quickly.

Characterization: A suite of advanced analytical techniques is used for in-depth analysis. This includes 2D NMR for detailed structural elucidation, high-resolution mass spectrometry (HRMS) for exact mass determination, and X-ray crystallography to determine the three-dimensional structure in the solid state. nih.gov

Feedback Loop: The analytical data provides crucial structure-property relationships that feed back into the design phase, creating a cycle of continuous improvement and discovery.

This integrated approach will accelerate the exploration of this compound's chemical space, paving the way for its application in cutting-edge technologies.

Q & A

Basic: What are the standard synthetic routes for 4-fluoro-N-methyl-3-nitrobenzamide, and how are intermediates characterized?

Answer:
The compound is typically synthesized via a two-step process:

Acyl chloride formation : React 4-fluoro-3-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux to yield 4-fluoro-3-nitrobenzoyl chloride. This intermediate is purified via reduced-pressure distillation .

Amidation : React the acyl chloride with methylamine (CH₃NH₂) in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts. The final product is isolated via recrystallization or column chromatography.
Characterization : Key intermediates and the final product are validated using ¹H/¹³C NMR to confirm substitution patterns, UV-Vis spectroscopy for electronic transitions, and mass spectrometry for molecular weight verification .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

Answer:
Optimization involves:

  • Temperature control : Maintaining 85°C during amidation enhances reaction kinetics while minimizing side reactions like hydrolysis of the acyl chloride .
  • Catalyst selection : Use of DIEA (N,N-diisopropylethylamine) as a base improves nucleophilicity of methylamine, increasing coupling efficiency .
  • Solvent choice : Ethanol (EtOH) balances solubility of reactants and byproduct removal. Alternative solvents like acetonitrile (MeCN) may reduce side-product formation .
    Data-driven approach : Design-of-experiment (DoE) methodologies, such as fractional factorial designs, can identify critical parameters (e.g., stoichiometry, solvent volume) for yield maximization .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers expect?

Answer:

  • ¹H NMR :
    • Aromatic protons: Multiplets in δ 7.5–8.5 ppm (meta/para nitro and fluoro substituents induce deshielding).
    • N-methyl group: Singlet at δ 3.0–3.3 ppm .
  • ¹³C NMR :
    • Carbonyl (C=O): ~165–170 ppm.
    • Nitro group (NO₂): Adjacent carbons show deshielding (~125–135 ppm) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

Advanced: How do researchers resolve contradictions in spectral data for nitro-substituted benzamides like this compound?

Answer:
Contradictions often arise from:

  • Tautomerism or polymorphism : Use X-ray crystallography (e.g., single-crystal analysis) to confirm solid-state structure and compare with solution-phase NMR data .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation impacts .
  • Dynamic processes : Variable-temperature NMR can reveal rotational barriers in the amide bond or nitro group .
    Case study : For 3-fluoro-N-(pyridyl)benzamide analogs, crystallographic data resolved discrepancies between calculated and observed ¹H NMR shifts .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:
The compound serves as:

  • Pharmacophore precursor : The nitro group facilitates reduction to amines for further functionalization (e.g., creating urea or sulfonamide derivatives) .
  • Enzyme inhibitor scaffold : Analogous nitrobenzamides target bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis .
  • Fluorine-based probes : The fluoro substituent enhances bioavailability and enables ¹⁹F NMR tracking in metabolic studies .

Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Gaussian or ORCA software models the electron-withdrawing effects of nitro and fluoro groups, predicting sites susceptible to nucleophilic attack (e.g., para to nitro) .
  • Hammett substituent constants : σₘ values for -NO₂ (+1.49) and -F (+0.34) guide predictions of reaction rates in SNAr (nucleophilic aromatic substitution) .
  • MD simulations : Solvent interactions and transition-state stabilization are analyzed using AMBER or GROMACS .

Basic: How is the purity of this compound validated, and what thresholds are acceptable for biological assays?

Answer:

  • HPLC : Purity ≥95% with a symmetry factor <2.0 for a single peak (C18 column, acetonitrile/water gradient) .
  • Elemental analysis : C, H, N values within ±0.4% of theoretical calculations .
  • Melting point : Sharp range (±1°C) confirms crystallinity and absence of eutectics .

Advanced: What strategies mitigate decomposition of this compound under storage or experimental conditions?

Answer:

  • Light sensitivity : Store in amber vials at -20°C; nitro groups are prone to photodegradation .
  • Hydrolysis prevention : Use anhydrous solvents (e.g., THF over EtOH) in reactions to avoid nitro-to-amine reduction .
  • Stabilizers : Add radical scavengers (e.g., BHT) during long-term storage to inhibit oxidative degradation .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust inhalation (S22) .
  • Waste disposal : Neutralize with dilute NaOH before incineration to degrade nitro groups .

Advanced: How do researchers analyze structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition studies?

Answer:

  • Bioisosteric replacement : Substitute fluorine with other halogens (Cl, Br) to assess steric/electronic effects on binding affinity .
  • Kinetic assays : Measure IC₅₀ values using fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify enzyme inhibition .
  • Co-crystallization : X-ray structures with target enzymes (e.g., PPTases) identify key hydrogen bonds with the amide carbonyl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.